molecular formula C13H18N2O2 B104409 Benzyl-4-Aminopiperidin-1-carboxylat CAS No. 120278-07-1

Benzyl-4-Aminopiperidin-1-carboxylat

Katalognummer: B104409
CAS-Nummer: 120278-07-1
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: YYIQGSYCCNQAGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 4-aminopiperidine-1-carboxylate is an organic compound that contains a piperidine ring with an amino substituent and a benzyl ester group. It is an important intermediate used in organic synthesis, particularly in the fields of agrochemicals, pharmaceuticals, and dyestuffs .

Wissenschaftliche Forschungsanwendungen

Benzyl 4-aminopiperidine-1-carboxylate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is a precursor for various pharmaceuticals, including analgesics and antipsychotics.

    Industry: It is used in the production of agrochemicals and dyestuffs

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The common preparation method for Benzyl 4-aminopiperidine-1-carboxylate involves reacting 4-aminopiperidine with benzylchloromethyl carboxylate (Cbz-Cl). The reaction typically occurs under mild conditions, and the product is purified through standard organic synthesis techniques .

Industrial Production Methods

In industrial settings, the synthesis of Benzyl 4-aminopiperidine-1-carboxylate can be scaled up using similar reaction conditions. The process involves the use of readily available raw materials and straightforward purification steps, making it cost-effective and efficient .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 4-aminopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted piperidine derivatives

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Benzylpiperidine: Similar in structure but lacks the carboxylate group.

    4-Amino-1-benzylpiperidine: Similar but with different functional groups.

Uniqueness

Benzyl 4-aminopiperidine-1-carboxylate is unique due to its combination of a piperidine ring, an amino group, and a benzyl ester group. This structure provides it with distinct chemical properties and reactivity, making it valuable in various applications .

Biologische Aktivität

Benzyl 4-aminopiperidine-1-carboxylate (BAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Biological Activities

1. Analgesic and Anti-inflammatory Effects

BAPC has shown promise as a potential analgesic and anti-inflammatory agent. Its structural similarity to other piperidine derivatives suggests that it may interact with neurotransmitter systems, particularly opioid receptors, influencing pain pathways and exhibiting neuroprotective effects. Preliminary studies indicate that BAPC can modulate pain perception effectively.

2. Hepatitis C Virus (HCV) Inhibition

Research has highlighted the utility of BAPC derivatives in inhibiting HCV replication. A study identified several small molecules based on the 4-aminopiperidine scaffold that demonstrated potent inhibitory effects on HCV assembly and release. These compounds showed synergistic effects when combined with existing antiviral drugs, indicating their potential as therapeutic agents against HCV .

The mechanisms through which BAPC exerts its biological effects are multifaceted:

  • Opioid Receptor Interaction : BAPC may bind to opioid receptors, thereby modulating pain pathways.
  • Inhibition of Viral Assembly : Research indicates that BAPC derivatives can disrupt the localization of viral proteins essential for HCV assembly, thereby reducing viral replication .
  • Enzyme Modulation : BAPC acts as a precursor for synthesizing bioactive molecules that can inhibit various enzymes, influencing biochemical pathways critical for disease progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of BAPC, it is beneficial to compare it with structurally related compounds. The following table summarizes key characteristics:

Compound NameStructural FeaturesUnique Biological Activities
BenzylpiperazineContains a piperazine ringDifferent pharmacological profile; often recreational
N-benzyl-4-piperidoneLacks carboxylate functionalityPrecursor in synthesizing various piperidine derivatives
4-AminopiperidineLacks benzyl substitutionMore polar; less lipophilic compared to BAPC
1-Benzyl-4-methylpiperidineMethyl substitution at position 4Alters biological activity compared to BAPC

This comparison highlights the distinctiveness of BAPC due to its combination of a benzyl group and carboxylic functionality, potentially enhancing its solubility and biological activity.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of BAPC and its derivatives:

  • Study on HCV Inhibition : A high-throughput screening identified BAPC derivatives as potent inhibitors of HCV replication with EC50_{50} values around 2.57 μM . These compounds exhibited favorable pharmacokinetic properties in animal models.
  • Analgesic Activity Assessment : Research has shown that compounds similar to BAPC can significantly reduce pain responses in animal models, suggesting its potential application in pain management therapies.

Future Directions

Given the promising biological activities exhibited by BAPC, future research could focus on:

  • Mechanistic Studies : Further elucidating the precise mechanisms by which BAPC interacts with opioid receptors and viral proteins.
  • Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity against specific targets.
  • Clinical Trials : Evaluating the safety and efficacy of BAPC in clinical settings for pain management and viral infections.

Eigenschaften

IUPAC Name

benzyl 4-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIQGSYCCNQAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591251
Record name Benzyl 4-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120278-07-1
Record name Benzyl 4-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1-carbobenzoxypiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Benzyloxycarbonyl-4-phthalimidylpiperidine (1.50 g, 4.27 mmol), prepared in Example 16B, was taken up in 20 mL of ethanol. To this solution was added hydrazine monohydrate (35 mL, 700 mmol) and this mixture was heated at 100° C. for 3 h. Brine solution (40 mL) and 10% aq. K2CO3 (60 mL) were added and the mixture was extracted with 5% MeOH/CHCl3 (3×). The combined extracts were washed with 2N aq. HCl, 2N aq. NaOH, brine solution, dried over Na2SO4 and concentrated to give 0.847 g, (85%) of 4-amino-1-benzyloxycarbonylpiperidine. [1H]-NMR(CDCl3) consistent with structure.
Name
1-Benzyloxycarbonyl-4-phthalimidylpiperidine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Brine
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-(N—BOC amino)-CBz piperidine (24.4 kg 73.42 mol), THF (65 kg) and 5 M HCl (23.0 kg, 110.13 mol) were combined and heated to 30-35° C. for ˜2 hours, and then at 55° C. overnight. After cooling the reaction mixture to 10° C., dichloromethane (97 kg) and 10M NaOH (7.97 kg, 145.12 mol) were added, while keeping the temperature at <25° C. The phases were separated and the organic phase was washed with 25 wt % NaCl solution (27.5 kg). The washed organic phase was distilled at atmospheric pressure to a volume of 70 L. Dichloromethane (162 kg) was then added, and the mixture was concentrated by distillation to a volume of 120 L to give the title product as a solution in DCM (17.2 kg. 100%.). 1H NMR (CDCl3) 7.33 (5H, m), 5.14 (2H, s), 4.14 (2H, br s), 2.87 (3H, m), 1.83 (2H, m), 1.66 (3H, m) and 1.28 (2H, m).
Quantity
24.4 kg
Type
reactant
Reaction Step One
Name
Quantity
65 kg
Type
reactant
Reaction Step Two
Name
Quantity
23 kg
Type
reactant
Reaction Step Three
Name
Quantity
7.97 kg
Type
reactant
Reaction Step Four
Quantity
97 kg
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 4.4 g 4-tert-butoxycarbonylamino-piperidine-1-carboxylic acid benzyl ester in 90 ml dichloromethane was stirred in the presence of 10 ml TFA for 3 h. The product was obtained after evaporation of the solvent and used without further purification.
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-aminopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-aminopiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 4-aminopiperidine-1-carboxylate
Reactant of Route 4
Benzyl 4-aminopiperidine-1-carboxylate
Reactant of Route 5
Benzyl 4-aminopiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 4-aminopiperidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.